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molecular formula C10H11F2NO2 B8566774 Ethyl 2-(4-amino-3,5-difluorophenyl)acetate

Ethyl 2-(4-amino-3,5-difluorophenyl)acetate

Cat. No. B8566774
M. Wt: 215.20 g/mol
InChI Key: UFAAXEGDGSXCCM-UHFFFAOYSA-N
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Patent
US08252833B2

Procedure details

Diethyl (4-amino-3,5-difluorophenyl)propanedioate (0.770 g, 2.68 mmol) was dissolved in ethanol (50 ml) and treated with sodium hydroxide (0.107 g, 2.68 mmol) in water (1.5 ml). This was heated to 90° C. for 55 minutes. Further sodium hydroxide (0.016 g, 0.40 mmol) was added to the reaction and heating continued for 15 minutes. The mixture was cooled to room temperature and evaporated. This was acidified with 2N HCl (20 ml) and extracted ×2 with ethyl acetate (25 ml). The combined organics were washed with brine (50 ml), dried over magnesium sulphate, filtered and evaporated to give the title compound as a pale brown oil (0.610 mg, 2.84 mmol, >100%). LC/MS: Rt=2.52, [MH]+ 216.
Name
Diethyl (4-amino-3,5-difluorophenyl)propanedioate
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.107 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0.016 g
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([CH:9](C(OCC)=O)[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:4][C:3]=1[F:20].[OH-].[Na+]>C(O)C.O>[NH2:1][C:2]1[C:3]([F:20])=[CH:4][C:5]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:6][C:7]=1[F:8] |f:1.2|

Inputs

Step One
Name
Diethyl (4-amino-3,5-difluorophenyl)propanedioate
Quantity
0.77 g
Type
reactant
Smiles
NC1=C(C=C(C=C1F)C(C(=O)OCC)C(=O)OCC)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.107 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.016 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted ×2 with ethyl acetate (25 ml)
WASH
Type
WASH
Details
The combined organics were washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=C(C=C(C=C1F)CC(=O)OCC)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.84 mmol
AMOUNT: MASS 0.61 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 106%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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